molecular formula C14H21NO B3421954 N-hexyl-4-methylbenzamide CAS No. 234449-91-3

N-hexyl-4-methylbenzamide

Cat. No.: B3421954
CAS No.: 234449-91-3
M. Wt: 219.32 g/mol
InChI Key: DAARZDMNSDLSQB-UHFFFAOYSA-N
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Description

N-Hexyl-4-methylbenzamide (CAS 234449-91-3) is an organic compound with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . It belongs to the benzamide class of compounds, which are recognized in scientific research as valuable scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors . Benzamide derivatives are frequently investigated for their potential to interact with key biological targets, such as PDGFRα and PDGFRβ, and have shown promise in studies evaluating anti-proliferative activities against various cancer cell lines . The structural motif of the 4-methylbenzamide group is often utilized as a flexible linker in drug design, enabling the synthesis of molecules that can bind to enzyme active sites, potentially acting as either ATP-competitive (Type 1) or allosteric (Type 2) inhibitors . Researchers value this compound and its analogues for exploring cellular processes like apoptosis and cell cycle arrest . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-4-5-6-11-15-14(16)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAARZDMNSDLSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312464
Record name N-Hexyl-4-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234449-91-3
Record name N-Hexyl-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234449-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of N Hexyl 4 Methylbenzamide

Theoretical Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting the spectroscopic fingerprints of molecules, which is crucial for their identification and characterization.

Theoretical vibrational spectra (Infrared and Raman) for N-hexyl-4-methylbenzamide can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The process involves first finding the molecule's lowest energy geometry (optimization) and then calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields the molecule's normal modes of vibration and their corresponding frequencies. nih.gov

These calculated frequencies correspond to the absorption bands in an IR spectrum and scattered light in a Raman spectrum. su.se Key vibrations for this compound include the C=O stretch of the amide group (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), aromatic C-H stretches, and aliphatic C-H stretches from the hexyl group. su.se It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d)).

Vibrational Mode Predicted Frequency (cm⁻¹) Primary Assignment
N-H Stretch ~3450 Amide N-H stretching
C-H Stretch (Aromatic) ~3100 - 3000 Aromatic C-H stretching (tolyl group)
C-H Stretch (Aliphatic) ~2950 - 2850 Asymmetric/Symmetric C-H stretching (hexyl group)
C=O Stretch (Amide I) ~1680 Carbonyl stretching of the amide group
N-H Bend (Amide II) ~1550 N-H bending and C-N stretching
C=C Stretch (Aromatic) ~1600, ~1500 Aromatic ring skeletal vibrations

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov High-accuracy predictions can be achieved through DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The accuracy of these predictions is enhanced when calculations account for the Boltzmann-weighted average of the chemical shifts of several low-energy conformers, especially for a flexible molecule like this compound. nih.gov Furthermore, incorporating solvent effects via continuum models is crucial for matching experimental conditions. arxiv.org

For this compound, distinct chemical shifts are expected for the aromatic protons of the tolyl group, the methyl group protons, and the protons along the hexyl chain, which will vary depending on their proximity to the electron-withdrawing amide group. Similarly, unique ¹³C signals are predicted for each carbon atom in the molecule. Comparing these predicted spectra with experimental data of related compounds, such as 4-methylbenzamide (B193301) rsc.org, helps validate the computational approach.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values relative to TMS, calculated in a simulated CDCl₃ solvent.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho to C=O) ~7.70 ~129.2
Aromatic (meta to C=O) ~7.25 ~129.2
Aromatic (C attached to C=O) - ~132.0
Aromatic (C attached to CH₃) - ~142.5
Amide (N-H) ~6.10 -
Tolyl Methyl (CH₃) ~2.40 ~21.5
Hexyl (α-CH₂) ~3.40 ~40.0
Hexyl (β-CH₂) ~1.60 ~31.5
Hexyl (γ-CH₂) ~1.35 ~26.8
Hexyl (δ-CH₂) ~1.30 ~29.5
Hexyl (ε-CH₂) ~1.30 ~22.6

The simulation of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies required to promote an electron from a ground-state orbital to an excited-state orbital (vertical excitation energies) and the probability of that transition occurring (oscillator strength). researchgate.net The results can be plotted as wavelength versus intensity to generate a theoretical spectrum. rsc.org

For this compound, the primary chromophore is the 4-methylbenzamide portion. The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring and the conjugated amide system. An n → π* transition, involving the non-bonding lone pair electrons on the carbonyl oxygen, is also expected but is typically weaker. The alkyl chain (hexyl group) acts as a saturated auxochrome and is not expected to significantly alter the position of the main absorption bands compared to simpler N-alkyl-4-methylbenzamides.

Table 3: Predicted Electronic Transitions for this compound Hypothetical TD-DFT results.

Transition Type Predicted Excitation Energy (eV) Predicted Wavelength (nm) Predicted Oscillator Strength (f)
π → π* ~4.96 ~250 ~0.35
π → π* ~5.63 ~220 ~0.48

Molecular Modeling and Docking Studies for Hypothetical Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule, typically a protein or enzyme receptor. nih.gov For this compound, docking simulations can hypothesize its potential as an inhibitor for various enzyme classes. The benzamide (B126) moiety is a common scaffold in many enzyme inhibitors.

In a typical docking simulation, the 3D structure of this compound is placed into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations (poses) of the ligand, evaluating each one with a scoring function that estimates the binding free energy. nih.gov A lower docking score generally indicates a more favorable binding interaction.

The analysis of the best-scoring pose reveals key intermolecular interactions. For this compound, these would likely include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The n-hexyl chain and the tolyl group can form favorable van der Waals contacts within hydrophobic pockets of the active site.

π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

These simulations provide valuable, albeit hypothetical, insights into the compound's potential biological activity and can guide the design of more potent and specific inhibitors. nih.gov

Table 4: Hypothetical Docking Results of this compound with a Protein Kinase Target

Parameter Value Description
Target Protein Cyclin-Dependent Kinase 2 (CDK2) A representative protein kinase target.
Docking Score (kcal/mol) -7.8 A measure of predicted binding affinity.
Predicted Key Interactions
Hydrogen Bond Amide N-H with backbone C=O of Glu81 Anchors the ligand in the hinge region.
Hydrogen Bond Amide C=O with backbone N-H of Leu83 Further stabilization in the hinge region.
Hydrophobic Interaction Hexyl chain with Ile10, Val18, Ala31 Occupies the hydrophobic pocket.

Analysis of Binding Pockets and Key Interacting Residues

Following a comprehensive search of publicly available scientific literature, no specific studies were identified that have conducted a computational analysis of the binding pockets or identified key interacting residues for the compound this compound. Research in this area tends to focus on broader classes of benzamide derivatives or those with more pronounced biological activity. For instance, studies on other N-substituted benzamides have identified potential binding interactions within the active sites of various enzymes, but this level of detail is not available for this compound specifically. nih.govrsc.orgnih.gov

Molecular Mechanisms of Interaction and Biological Target Engagement Mechanistic Focus

Elucidation of Molecular Recognition Principles

Hydrogen bonds are critical for the specificity and stability of ligand-target complexes. In N-hexyl-4-methylbenzamide, the secondary amide functional group is a key participant in hydrogen bonding. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

This dual capacity allows the molecule to form precise, directional interactions within a protein's binding pocket. For instance, the N-H group can donate a hydrogen bond to a backbone carbonyl oxygen or an acidic amino acid residue (like aspartate or glutamate). Simultaneously, the amide oxygen can accept a hydrogen bond from donor groups on the protein, such as the side chains of asparagine, glutamine, or arginine. Studies on related amide-containing molecules have demonstrated the importance of these interactions. For example, the crystal structure of N-Hexyl-3,4-dihydroxybenzamide shows clear N-H⋯O and O-H⋯O hydrogen bonds that link molecules together, forming stable structural motifs. researchgate.net Similarly, research on 4-hydroxy-N-methylbenzamide highlights the formation of O—H⋯O and C—H⋯N hydrogen bonds in its crystal lattice, underscoring the capability of the benzamide (B126) core to engage in multiple hydrogen bonding patterns. nih.gov

Potential Hydrogen Bond Donor in this compound Acceptor in this compound Potential Partner in Biological Target
N-H···OAmide N-HCarbonyl oxygen, Asp, Glu
C=O···H-N / H-OAmide C=OAmide N-H, Arg, Asn, Gln, Ser, Thr

This interactive table summarizes the primary hydrogen bonding capabilities of the this compound molecule.

The N-hexyl group is a significant structural feature that endows the molecule with considerable lipophilicity (hydrophobicity). This six-carbon alkyl chain plays a crucial role in driving the molecule out of the aqueous phase and into the nonpolar, hydrophobic pockets of biological targets. This "hydrophobic effect" is a major thermodynamic driving force for binding.

Research on a related series of compounds, N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines, demonstrated a clear relationship between lipophilicity and affinity for the enzyme cytochrome P450 2D6 (CYP2D6). nih.gov Increasing the length of the N-alkyl chain from a methyl to a heptyl group led to a substantial increase in inhibitory potency, which was attributed to the enhanced hydrophobic interactions between the alkyl chain and the enzyme's active site. nih.gov The hexyl chain of this compound would similarly facilitate strong van der Waals contacts within a hydrophobic cavity, displacing ordered water molecules and resulting in a net gain in binding energy. However, it is also noted that for some targets, excessive lipophilicity can lead to non-specific binding or reduced activity if the alkyl chain is too bulky for the binding site. nih.gov

The 4-methyl-substituted benzene (B151609) ring is central to the molecule's ability to engage in aromatic interactions, which are a class of noncovalent interactions involving π-electron systems. princeton.edu

π-π Stacking: The electron-rich face of the benzene ring can stack against the aromatic rings of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). libretexts.org This interaction, driven by a combination of electrostatic and dispersion forces, can occur in either a face-to-face (sandwich) or, more commonly, a parallel-displaced arrangement. libretexts.org The 4-methyl substituent can influence the electronic properties of the ring, potentially modulating the strength of these stacking interactions.

CH-π Interactions: This is a weaker but significant interaction where a C-H bond acts as a hydrogen donor to the π-face of an aromatic ring. nih.gov The aliphatic C-H bonds of the N-hexyl chain and the methyl group on the benzene ring can interact favorably with the aromatic side chains of protein residues. nih.gov Conversely, the C-H bonds of aromatic residues in a protein can interact with the π-face of the molecule's benzene ring. Crystal structure analysis of N-Hexyl-3,4-dihydroxybenzamide has confirmed the presence of C-H⋯π interactions, highlighting their role in molecular packing and, by extension, in ligand binding. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Specific Molecular Targets

Structure-activity relationship (SAR) studies explore how systematic changes in a molecule's structure affect its biological activity. For this compound, the key areas for SAR exploration are the N-alkyl chain and the substitutions on the benzene ring.

The length of the N-alkyl chain is a critical determinant of biological activity. As an extension of the principles of lipophilicity, SAR studies consistently show that varying the chain length can dramatically alter a compound's potency and efficacy.

Studies on various classes of molecules have shown that there is often an optimal chain length for activity. For instance, in a study of aliphatic compounds for nematicidal activity, compounds with C8-C11 alkyl chains showed the highest activity, with potency dropping off for both shorter and longer chains. elsevierpure.com Similarly, research on N-alkyltetrahydropyridines as CYP2D6 inhibitors found that activity increased with chain length up to N-heptyl, which was identified as the optimal substrate. nih.gov This suggests that the binding pocket has a specific size and that chains longer than the optimum may introduce a steric penalty, preventing ideal binding. The N-hexyl chain of this compound is within this frequently observed optimal range (C6-C8) for hydrophobic interactions.

Alkyl Chain Length Relative Activity (Conceptual) Rationale
Short (C1-C4)LowerInsufficient hydrophobic interaction to anchor firmly in a nonpolar pocket.
Medium (C5-C8)Higher / OptimalBalances strong hydrophobic interactions with a good steric fit in many binding sites. The N-hexyl chain falls in this category.
Long (C9+)LowerPotential for steric clashes; may be too large for the binding pocket, leading to a decrease in affinity.

This interactive table provides a conceptual summary of the typical influence of N-alkyl chain length on biological activity based on published SAR studies.

The size of the N-alkyl group also influences the hydration dynamics around the amide group, which can impact how the molecule interacts with water and the target. nih.gov

Substituents on the benzene ring alter its electronic properties and steric profile, which can profoundly impact binding specificity. libretexts.orglibretexts.org The 4-methyl group in this compound is an electron-donating group (EDG) via an inductive effect.

This has several consequences:

Electronic Effects: The methyl group slightly increases the electron density of the aromatic ring, which can enhance cation-π interactions (where the ring interacts with a positively charged group) and modulate π-π stacking interactions. libretexts.org

Steric and Positional Effects: The position of the substituent is crucial. A substituent at the para position (position 4), like the methyl group here, directs the molecule's interaction vector along the main axis of the amide bond. Changing the substituent's position to ortho or meta would alter the molecule's shape and how it fits into a binding site. libretexts.org

Metabolic Stability: Substituents can block sites of metabolic attack. For example, the 4-methyl group prevents oxidation at that position, which can increase the molecule's biological half-life.

The nature of the substituent is also critical. Replacing the methyl group with an electron-withdrawing group (EWG), such as a nitro (-NO₂) or a halogen (-Cl), would decrease the ring's electron density and reverse these electronic effects. libretexts.org A larger, bulkier substituent could introduce steric hindrance, preventing the molecule from binding altogether. Therefore, the 4-methyl group is a key feature that fine-tunes the electronic and steric properties of the molecule for specific molecular recognition. nih.gov

Contribution of the Amide Moiety to Binding

The amide linkage is a cornerstone of the chemical architecture of this compound, playing a pivotal role in its molecular interactions. This functional group, characterized by a carbonyl group adjacent to a nitrogen atom, is a versatile hydrogen bond donor and acceptor. The nitrogen-bound proton can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual capacity allows the amide moiety to form strong and specific hydrogen bonds with amino acid residues within the binding pockets of biological macromolecules, such as enzymes and receptors. These interactions are crucial for the stable and selective binding of the compound to its target.

Mechanistic Studies with Isolated Biological Macromolecules (e.g., enzymes, receptors)

To elucidate the mechanism of action of a compound like this compound at the molecular level, in vitro studies with isolated biological macromolecules are indispensable. Such studies allow for a detailed characterization of the interaction between the compound and its specific biological target, free from the complexities of a cellular environment. While specific studies on this compound are not extensively reported in the public domain, the following sections describe the standard methodologies and the nature of the data that would be generated from such investigations.

Enzyme Inhibition Mechanism Characterization (e.g., competitive, non-competitive)

Should this compound be identified as an enzyme inhibitor, the subsequent step would be to characterize its mechanism of inhibition. This is typically achieved through kinetic studies where the enzyme's reaction rate is measured at various substrate and inhibitor concentrations. The resulting data, often visualized using Lineweaver-Burk or Michaelis-Menten plots, can distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on the enzyme. In this scenario, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. Consequently, the Vmax decreases, while the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In this case, both Vmax and Km are reduced.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This results in a decrease in Vmax and a change (either increase or decrease) in Km.

An illustrative data table for a hypothetical enzyme inhibition study is presented below.

Inhibition ModeEffect on KmEffect on Vmax
CompetitiveIncreasesUnchanged
Non-competitiveUnchangedDecreases
UncompetitiveDecreasesDecreases
MixedVariesDecreases

Receptor Ligand Binding Kinetics and Thermodynamics (in vitro)

When a compound targets a receptor, understanding the kinetics and thermodynamics of the binding event provides deep insights into its mechanism of action. These studies are typically performed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Binding Kinetics: Kinetic studies measure the rates at which a ligand binds to and dissociates from its receptor. The key parameters are:

Association rate constant (k_on): This reflects how quickly the ligand binds to the receptor.

Dissociation rate constant (k_off): This indicates the stability of the ligand-receptor complex, i.e., how quickly the ligand dissociates.

Equilibrium dissociation constant (K_D): Calculated as the ratio of k_off to k_on (K_D = k_off / k_on), this value represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_D signifies a higher binding affinity.

Binding Thermodynamics: Thermodynamic analysis, often using ITC, measures the heat changes that occur upon binding. This provides information on the driving forces of the interaction:

Enthalpy change (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable interactions like hydrogen bonds and van der Waals forces.

Entropy change (ΔS): Reflects the change in randomness or disorder of the system upon binding. A positive ΔS can be driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).

A hypothetical data table summarizing such findings for a ligand-receptor interaction is shown below.

ParameterValueUnit
k_on1.5 x 10^5M⁻¹s⁻¹
k_off3.0 x 10⁻³s⁻¹
K_D20nM
ΔH-25kJ/mol
-TΔS-10kJ/mol
ΔG-35kJ/mol

Advanced Analytical and Spectroscopic Characterization of N Hexyl 4 Methylbenzamide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. For N-hexyl-4-methylbenzamide, with a molecular formula of C₁₄H₂₁NO, the theoretical exact mass can be calculated. This high level of mass accuracy, typically within a few parts per million (ppm), distinguishes the compound from other molecules with the same nominal mass but different elemental formulas .

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₂₁NO
Theoretical Exact Mass 219.16231 Da

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 219.1623 or 220.1696, respectively, confirming the compound's elemental composition with high confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information about the molecule. For this compound, ionization, typically by electron impact (EI), leads to the formation of an energetically unstable molecular ion that undergoes a series of characteristic cleavage reactions chemguide.co.ukwikipedia.org. The primary fragmentation pathways are dictated by the presence of the amide functional group, the aromatic ring, and the alkyl chain.

Key fragmentation processes for this compound include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. This would result in the loss of a pentyl radical (C₅H₁₁) from the hexyl chain, leading to a resonance-stabilized ion.

McLafferty Rearrangement: As a secondary amide with a sufficiently long alkyl chain, this compound can undergo a McLafferty rearrangement. This involves the transfer of a γ-hydrogen from the hexyl chain to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene (1-pentene) wikipedia.orglibretexts.org.

Amide Bond Cleavage: Cleavage of the amide bond can occur in two ways. Cleavage of the Ar(C=O)-NH bond leads to the formation of a stable 4-methylbenzoyl (toluoyl) cation (m/z 119). This is often a prominent peak in the mass spectra of N-alkyl-4-methylbenzamides nih.gov. Alternatively, cleavage can result in a hexylaminium cation.

Benzylic Cleavage: The 4-methylbenzoyl cation (m/z 119) can further fragment by losing the neutral carbon monoxide (CO) molecule to form the tolyl cation (m/z 91), which is a characteristic fragment for toluene-derived compounds.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Formula Fragmentation Pathway
219 [C₁₄H₂₁NO]⁺ C₁₄H₂₁NO Molecular Ion (M⁺)
148 [C₉H₁₀NO]⁺ C₉H₁₀NO Alpha-cleavage (Loss of C₅H₁₁)
135 [C₈H₉NO]⁺ C₈H₉NO McLafferty Rearrangement (Loss of C₅H₁₀)
119 [C₈H₇O]⁺ C₈H₇O Amide cleavage (4-methylbenzoyl cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the this compound molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected spectrum of this compound would show distinct signals for the aromatic protons, the amide N-H proton, the aliphatic protons of the hexyl chain, and the methyl protons on the aromatic ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the hexyl chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (ortho to C=O) ~ 7.70 d 2H
Ar-H (meta to C=O) ~ 7.22 d 2H
N-H ~ 6.30 br t 1H
N-CH₂- ~ 3.42 q 2H
Ar-CH₃ ~ 2.40 s 3H
N-CH₂-CH₂- ~ 1.60 p 2H
-(CH₂)₃- ~ 1.35 m 6H
-CH₃ (hexyl) ~ 0.90 t 3H

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet, br = broad

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~ 168.0
Ar-C (ipso, C-C=O) ~ 142.0
Ar-C (ipso, C-CH₃) ~ 131.5
Ar-CH (meta to C=O) ~ 129.2
Ar-CH (ortho to C=O) ~ 126.9
N-CH₂ ~ 40.5
N-CH₂-CH₂ ~ 31.5
N-(CH₂)₂-CH₂ ~ 29.5
N-(CH₂)₃-CH₂ ~ 26.8
N-(CH₂)₄-CH₂ ~ 22.6
Ar-CH₃ ~ 21.4

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons along the hexyl chain (e.g., between N-CH₂ and N-CH₂-CH₂) and between the ortho and meta protons on the aromatic ring sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation) sdsu.edu. It allows for the unambiguous assignment of the carbon signals corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments youtube.com. Key HMBC correlations would include:

The aromatic protons to the carbonyl carbon (C=O).

The N-H proton and the N-CH₂ protons to the carbonyl carbon.

The N-CH₂ protons to the adjacent CH₂ carbon in the hexyl chain.

The aromatic methyl protons (Ar-CH₃) to the ipso, ortho, and meta aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. NOESY can provide information on the preferred conformation of the molecule, such as the spatial relationship between the N-H proton, the ortho-aromatic protons, and the protons on the N-CH₂ group, which can help define the orientation around the amide bond nih.gov.

The amide bond (C-N) in this compound possesses significant double-bond character due to resonance, which leads to restricted rotation around this bond. This can result in the presence of cis and trans conformers, although the trans conformer is generally much more stable in secondary amides nih.govlibretexts.org.

Variable Temperature (VT) NMR is a powerful technique for studying such dynamic processes st-andrews.ac.uk. At low temperatures, the rotation around the C-N bond may be slow on the NMR timescale, potentially leading to the observation of separate signals for the different conformers. As the temperature is increased, the rate of interconversion increases. This causes the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures niscpr.res.in. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for rotation around the amide bond can be calculated, providing quantitative insight into the conformational stability of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also probe intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorptions from the amide group. The N-H stretching vibration appears as a sharp band around 3300 cm⁻¹. The strong carbonyl (C=O) stretching vibration, known as the Amide I band, is typically observed around 1640 cm⁻¹. The N-H bending vibration, coupled with C-N stretching (the Amide II band), appears near 1550 cm⁻¹ libretexts.org. Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), and aromatic C=C stretching (1600-1450 cm⁻¹) are also present nist.govresearchgate.net. The positions of the N-H and C=O bands can be sensitive to hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. In general, symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals. For this compound, strong Raman scattering would be expected from the symmetric stretching of the aromatic ring and the C-C bonds of the alkyl chain. The C=O stretch is also typically Raman active.

Table 5: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type IR Frequency (cm⁻¹) Raman Activity
N-H Stretch ~ 3300 Medium
Ar C-H Stretch 3100-3000 Strong
Alkyl C-H Stretch 2960-2850 Strong
C=O (Amide I) Stretch ~ 1640 Strong
Aromatic C=C Stretch 1600-1450 Strong
N-H (Amide II) Bend ~ 1550 Medium

Assignment of Characteristic Amide and Aromatic Vibrations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule. renishaw.com The spectra for this compound are characterized by distinct bands corresponding to the vibrations of its amide linkage and substituted aromatic ring.

The amide group gives rise to several characteristic absorption bands. The N-H stretching vibration typically appears as a strong, sharp band in the region of 3300-3500 cm⁻¹. The precise frequency can be influenced by hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and useful peaks in the spectrum, generally found between 1630 and 1680 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, occurs in the 1520-1570 cm⁻¹ range.

The aromatic portion of the molecule also produces a unique set of vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring appear as a series of bands in the 1450-1600 cm⁻¹ region. uhcl.edu The substitution pattern on the aromatic ring can be further elucidated by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchAmide (Secondary)3300 - 3500Strong, Sharp
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100Medium
C-H Stretch (Aliphatic)Hexyl & Methyl2850 - 2960Strong
Amide I (C=O Stretch)Amide~1650Very Strong
C=C StretchAromatic Ring1585 - 1625Medium to Strong
Amide II (N-H Bend, C-N Stretch)Amide1520 - 1570Strong

Detection of Hydrogen Bonding and Conformational Changes

Vibrational spectroscopy is highly sensitive to intermolecular interactions, particularly hydrogen bonding, which significantly influences the conformation of amide-containing molecules. nih.govru.nl In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds of the N-H···O=C type.

The formation of these hydrogen bonds leads to predictable shifts in the vibrational frequencies of the involved groups. The N-H stretching frequency typically experiences a red-shift (a shift to lower wavenumbers), and the band often becomes broader. Conversely, the amide I (C=O stretch) band also shifts to a lower frequency as the carbonyl oxygen participates in hydrogen bonding, weakening the C=O double bond.

Furthermore, certain low-frequency vibrations, known as the amide IV, V, and VI bands, are particularly diagnostic for the geometry of the peptide moiety and are sensitive to conformational changes. nih.govru.nl The amide V band, which involves N-H out-of-plane bending, is known to exhibit a strong blue-shift (a shift to higher wavenumbers) upon the formation of an N-H···O=C hydrogen bond. nih.govru.nl This makes far-infrared spectroscopy a valuable tool for studying the secondary structures and intermolecular associations in amides. nih.govru.nl

X-ray Crystallography for Solid-State Structure Determination

Determination of Crystal Packing and Unit Cell Parameters

The analysis of the diffraction pattern allows for the determination of the crystal system and the dimensions of the unit cell, which is the fundamental repeating unit of the crystal. While specific crystal structure data for this compound is not publicly available, analysis of a closely related compound, 4-Methoxy-N-methylbenzamide, provides a representative example of the data obtained. researchgate.net For this analog, the crystal structure was solved and refined, revealing its packing and unit cell parameters. researchgate.net

Table 2: Representative Crystal Data for a Benzamide (B126) Analog (4-Methoxy-N-methylbenzamide)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7350 (17)
b (Å)9.2750 (19)
c (Å)10.719 (2)
β (°)99.83 (3)
Volume (ų)855.7 (3)
Z (Molecules per unit cell)4

Data obtained for the analogous compound 4-Methoxy-N-methylbenzamide. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The crystal packing of benzamides is typically dominated by intermolecular hydrogen bonds. In the case of secondary amides like this compound, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This N-H···O interaction is a primary driving force in the assembly of molecules in the crystal.

In the structure of the analog 4-Methoxy-N-methylbenzamide, molecules are linked into chains along the crystallographic b-axis via intermolecular N-H···O hydrogen bonds. researchgate.net These chains are further interconnected by weaker interactions, such as C-H···π interactions, to form a stable three-dimensional network. researchgate.net A detailed analysis provides precise geometric parameters for these bonds, including donor-acceptor distances and angles, which define the strength and directionality of the interactions.

Table 3: Representative Hydrogen-Bond Geometry for a Benzamide Analog

Donor-H···Acceptord(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N-H···O0.862.202.961 (2)147

Data obtained for the analogous compound 4-Methoxy-N-methylbenzamide. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities. These techniques work by partitioning the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reliable technique for the purity assessment of organic compounds like this compound. wu.ac.th Developing a robust HPLC method involves the careful selection of a column, mobile phase, and detection parameters to achieve optimal separation and quantification of the target analyte.

For a molecule with the polarity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C8 or C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure the efficient elution of all components. The purity is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV-Vis spectrophotometer set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). wu.ac.th

Table 4: Representative Parameters for HPLC Method Development

ParameterTypical Condition
ColumnReversed-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater (often with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume5-10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is instrumental for quality control, primarily for assessing the purity of the final product and identifying any volatile byproducts from the reaction. frontiersin.orgresearchgate.net

The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The column, often coated with a stationary phase like Rxi-5ms (a nonpolar phase), separates the components of the mixture based on their boiling points and affinity for the stationary phase. gcms.cz A programmed temperature gradient is typically employed, starting at a lower temperature and gradually increasing to elute compounds across a range of volatilities. gcms.cz

After separation in the GC column, the individual components enter the mass spectrometer. Here, they are ionized, commonly by electron impact (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment into characteristic patterns of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries.

For purity assessment of this compound, the integrated area of its peak in the total ion chromatogram (TIC) is compared to the total area of all detected peaks. For more precise quantification, methods like single ion monitoring (SIM) can be used, which increases sensitivity and selectivity by focusing on specific m/z values characteristic of the target compound. d-nb.info

The identification of volatile byproducts is crucial for understanding and optimizing the synthesis reaction. Potential byproducts in the synthesis of this compound from 4-methylbenzoic acid and n-hexylamine could include unreacted starting materials, residual solvents, or products from side reactions. Headspace GC-MS is a particularly useful variation for analyzing highly volatile impurities without injecting the non-volatile matrix. nih.govresearchgate.net

Table 1: Typical GC-MS Parameters for Analysis of this compound

ParameterValue/Description
GC System Triple Quadrupole Gas Chromatograph Mass Spectrometer
Column Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm film thickness) gcms.cz
Injection Mode Splitless gcms.cz
Injection Port Temp. 250 °C gcms.cz
Carrier Gas Helium, constant linear velocity (e.g., 40 cm/sec) gcms.cz
Oven Program 50 °C (hold 1 min), ramp at 8 °C/min to 300 °C (hold 3 min) gcms.cz
MS System
Ion Source Temp. 230 °C gcms.cz
Interface Temp. 280 °C gcms.cz
Ionization Mode Electron Impact (EI), 70 eV
Measurement Mode Full Scan (for identification) or Q3 SIM (for quantification) gcms.cz
Mass Range 40-450 amu

Table 2: Potential Volatile Byproducts and Their Mass Spectral Signatures

CompoundMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
This compound219.32219 (M+), 119 (C8H7O+), 100 (C6H14N+), 91 (C7H7+)
n-Hexylamine101.19101 (M+), 86, 44, 30
4-Methylbenzoic acid136.15136 (M+), 119 (M+-OH), 91 (C7H7+)
Dichloromethane (Solvent)84.9384, 86 (isotope peak), 49, 51 (isotope peak)

Preparative Chromatography for Purification

Following synthesis, crude this compound often contains impurities that must be removed to achieve the desired level of purity. Preparative chromatography is a widely used technique for isolating and purifying target compounds from complex mixtures in larger quantities than analytical chromatography. google.com Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC) is a particularly suitable method for a compound like this compound, which possesses moderate polarity. google.com

The principle of preparative RP-HPLC involves partitioning the sample between a nonpolar stationary phase and a polar mobile phase. google.com The crude product is first dissolved in a suitable solvent and injected onto a column packed with a derivatized silica (B1680970) stationary phase, most commonly C18 or C8. google.com

A gradient elution method is typically employed, where the composition of the mobile phase is changed over time. The process usually starts with a highly polar mobile phase (e.g., a high percentage of water), causing most compounds to adsorb to the nonpolar stationary phase. The concentration of a less polar organic solvent (e.g., acetonitrile or methanol) is then gradually increased. google.com This change in polarity causes the bound compounds to elute from the column at different times based on their hydrophobicity. Less polar compounds are retained longer on the column and elute at higher organic solvent concentrations.

A detector, typically a UV-Vis detector set to a wavelength where the benzamide chromophore absorbs strongly (e.g., ~230-254 nm), monitors the column effluent. The detector output is a chromatogram, a plot of absorbance versus time. Each peak in the chromatogram corresponds to a different compound. An automated fraction collector is used to collect the effluent in separate tubes as the peaks elute.

Fractions corresponding to the main peak of this compound are collected. These fractions can then be analyzed by analytical HPLC or GC-MS to confirm their purity. The solvent is subsequently removed from the pooled, pure fractions, typically by rotary evaporation, to yield the purified solid compound.

Table 3: Illustrative Preparative RP-HPLC Method for this compound Purification

ParameterValue/Description
System Preparative HPLC System
Column C18 derivatized silica, 10 µm particle size (e.g., 250 mm length x 21.2 mm I.D.)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) google.com
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) google.com
Gradient 30% B to 100% B over 30 minutes
Flow Rate 15-25 mL/min
Detection UV-Vis at 235 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Sample Preparation Crude product dissolved in a minimal amount of mobile phase or a strong solvent like methanol

Potential Research Applications and Future Directions Non Clinical

N-hexyl-4-methylbenzamide as a Versatile Synthetic Building Block

A thorough search of chemical synthesis literature did not yield any specific examples of this compound being used as a key building block or precursor for the generation of more complex molecules or for creating combinatorial libraries. While related structures like 4-methylbenzamide (B193301) derivatives have been used as linkers in the synthesis of potential kinase inhibitors, this represents a clinical application and does not directly involve the N-hexyl variant. nih.gov

Precursor in the Synthesis of Complex Organic Molecules

There is no available data demonstrating the use of this compound as a starting material or intermediate in the total synthesis or modular construction of complex, non-clinical organic molecules.

Scaffold for Combinatorial Library Generation

The use of this compound as a central scaffold for the generation of combinatorial libraries is not documented in the current scientific literature.

Applications in Advanced Materials Science

Components in Supramolecular Chemistry and Self-Assembled Systems

There is no evidence in the literature of this compound being utilized as a component in the design of supramolecular structures or self-assembling systems.

Precursors for Polymeric Structures with Tunable Properties

The role of this compound as a monomer or precursor for the synthesis of polymers with specific, tunable properties has not been reported.

Use in Liquid Crystal Research

The structural features of this compound, including its alkyl chain and aromatic ring, are common in molecules that exhibit liquid crystalline properties. However, a specific investigation of this compound for such properties has not been published in the reviewed literature.

This compound as an Analytical Standard or Spectroscopic Probe

The utility of a chemical compound as an analytical standard or a spectroscopic probe is determined by its unique physical and chemical properties. This compound, with its distinct structure, presents possibilities in these areas, although its application is not yet widespread.

Internal Standard for Quantitative Analysis

In quantitative analysis, an internal standard is a chemical substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. By comparing the signal of the analyte to the signal of the internal standard, chemists can account for variations in sample preparation and analysis.

While there is no specific documented use of this compound as a routine internal standard, its properties make it a candidate for such applications, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For a compound to be an effective internal standard, it should be similar to the analyte but sufficiently different to be separated and distinguished. The characteristics of this compound that would make it a potential internal standard include:

Chemical Inertness: It should not react with the analyte or the sample matrix.

Distinct Retention Time: In chromatography, it should have a retention time that is different from the analytes of interest to ensure baseline separation.

High Purity and Stability: It must be available in a highly pure form and be stable under the analytical conditions.

Hypothetically, if analyzing a series of structurally related benzamide (B126) derivatives, this compound could serve as an effective internal standard due to its structural similarity, which would lead to similar behavior during extraction and analysis, while its unique molecular weight and retention time would allow for clear differentiation.

Table 1: Potential Chromatographic Methods for this compound as an Internal Standard

Analytical TechniquePotential Application as Internal Standard
Gas Chromatography (GC)For the analysis of volatile and semi-volatile benzamide derivatives.
High-Performance Liquid Chromatography (HPLC)For the analysis of non-volatile or thermally labile related compounds.

Model Compound for Spectroscopic Method Development

The development of new spectroscopic methods often requires the use of model compounds with well-defined structures to test and validate the new techniques. This compound can serve as such a model compound due to the presence of distinct functional groups that are active in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a hexyl chain, a substituted aromatic ring, and an amide linkage provides a rich NMR spectrum with distinct signals for the different types of protons and carbons. This can be useful for developing new NMR pulse sequences or for demonstrating the capabilities of high-resolution NMR instruments.

Infrared (IR) Spectroscopy: The amide group in this compound gives rise to characteristic absorption bands for the N-H stretch and the C=O stretch. These well-defined peaks can be used to calibrate IR spectrometers or to study the effects of intermolecular interactions on vibrational frequencies.

Mass Spectrometry (MS): The compound's defined molecular weight and predictable fragmentation pattern upon ionization make it a suitable candidate for calibrating mass spectrometers or for developing new ionization techniques.

The use of this compound as a model compound allows researchers to refine spectroscopic methods with a substance that is relatively simple, yet contains key functional groups relevant to a wide range of more complex molecules.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. These computational tools can analyze vast datasets to predict chemical properties, design new synthetic routes, and accelerate the discovery of new molecules with desired functionalities.

Predictive Modeling for Synthetic Route Design and Optimization

Designing an efficient synthetic route for a target molecule is a complex task that can be aided by ML algorithms. By training on large databases of known chemical reactions, these models can predict the most likely successful reaction pathways, suggest optimal reaction conditions, and even identify novel synthetic strategies.

For a molecule like this compound, an ML model could be used to:

Propose retrosynthetic disconnections: Identify the most strategic bonds to break in the target molecule to simplify it into readily available starting materials. For this compound, a likely disconnection would be at the amide bond, suggesting 4-methylbenzoyl chloride and hexylamine (B90201) as precursors.

Predict reaction yields and optimal conditions: Based on similar reactions in its training data, the model could predict the expected yield of the amidation reaction and suggest optimal solvents, temperatures, and catalysts.

Explore alternative synthetic routes: The model might propose less intuitive but potentially more efficient or sustainable synthetic pathways that a human chemist might not have considered.

Machine Learning for Computational SAR Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity or other properties. Machine learning is increasingly being used to build predictive SAR models from large datasets of chemical structures and their associated activities.

While this compound itself may not have a known biological target, it can be included in a dataset of related benzamide compounds to train an ML model. The model would learn to correlate specific structural features (like the length of the alkyl chain or the substitution pattern on the aromatic ring) with a particular activity. Such a model could then be used to:

Predict the activity of novel, unsynthesized compounds: Researchers could design new benzamide derivatives in silico and use the ML model to predict their activity before committing to their synthesis, saving time and resources.

Identify key structural features for activity: The model can highlight which parts of the molecule are most important for its activity, guiding the design of more potent or selective compounds.

Virtually screen large chemical libraries: An ML-based SAR model can rapidly screen thousands or even millions of virtual compounds to identify those with the highest predicted activity for further investigation.

The integration of this compound into these computational workflows, either as a data point or as a test case, contributes to the broader development and refinement of machine learning tools for chemical discovery.

Conclusion and Future Research Perspectives

Synthesis and Fundamental Properties of N-hexyl-4-methylbenzamide

The synthesis of this compound can be approached through various established methods for amide bond formation. The most common route involves the reaction of a 4-methylbenzoyl derivative with n-hexylamine. One plausible and widely used method is the acylation of n-hexylamine with 4-methylbenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Scheme:

In this reaction, 4-methylbenzoyl chloride reacts with n-hexylamine, typically in a suitable solvent and in the presence of a base like triethylamine (B128534) or pyridine (B92270).

Alternative "greener" methods are also being developed for amide synthesis, which could be applied to produce this compound. These include catalytic amidation, which avoids the use of stoichiometric activating agents, and flow chemistry, which can offer better control over reaction conditions and scalability. numberanalytics.comnih.gov

The fundamental properties of this compound are not extensively documented in publicly available literature. However, based on its structure and data from chemical suppliers, some properties can be tabulated.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 234449-91-3 chemwhat.com
Molecular Formula C₁₄H₂₁NO chemwhat.com
Molecular Weight 219.32 g/mol chemwhat.com
Purity ≥97% chemwhat.com

For related compounds, such as N-hexylbenzamide, computational models have been used to estimate certain properties, which can provide an approximation for this compound.

Calculated Properties of a Related Compound (N-hexylbenzamide)

PropertyValueSource
logP (Octanol-water partition coefficient) 2.4 nih.gov
Water Solubility Insoluble nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov

These tables are interactive and can be sorted by property or value.

Advancements in Understanding Molecular Interactions and Potential Engagement

The molecular structure of this compound, featuring both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), as well as a hydrophobic hexyl chain and an aromatic ring, suggests a capacity for a variety of intermolecular interactions. nih.gov These interactions are crucial in determining the compound's physical properties and its potential engagement with biological targets.

Research on related substituted benzamides has shown their ability to act as inhibitors for various enzymes, such as protein kinases. nih.gov This inhibitory activity is often mediated by specific hydrogen bonds and hydrophobic interactions within the enzyme's active site. For instance, studies on other 4-methylbenzamide (B193301) derivatives have demonstrated their potential as anticancer agents by targeting specific kinases. nih.gov

Furthermore, the study of N-hexyl-3,4-dihydroxybenzamide has revealed the importance of hydrogen bonding and C-H-π interactions in its crystal structure. researchgate.net It is plausible that this compound would also exhibit similar interactions, with the hexyl chain potentially engaging in hydrophobic interactions and the amide and aromatic moieties participating in hydrogen bonding and π-stacking. The methyl group on the benzene (B151609) ring can also influence electronic properties and steric interactions.

Molecular modeling studies on similar benzamide (B126) derivatives have been used to predict their binding affinities and interaction patterns with biological macromolecules. nih.gov Such in silico approaches could be invaluable in exploring the potential engagement of this compound with various biological targets.

Remaining Challenges and Future Research Trajectories in Amide Chemistry

While significant progress has been made in amide synthesis, several challenges remain. A key goal is the development of more sustainable and atom-economical methods. acs.org Traditional methods often generate stoichiometric amounts of waste. catrin.com Future research will likely focus on:

Catalytic Direct Amidation: Developing more efficient catalysts (both metal-based and organocatalysts) for the direct reaction of carboxylic acids and amines would be a major advancement. numberanalytics.comnumberanalytics.com

Visible-Light Mediated Synthesis: Harnessing visible light to drive amide bond formation under mild conditions is a promising green chemistry approach. mdpi.com

Electrosynthesis: Using electricity to drive amide synthesis offers a sustainable alternative to conventional reagents. rsc.org

Biocatalysis: Employing enzymes to catalyze amide formation can lead to high selectivity and environmentally benign processes. numberanalytics.com

Flow Chemistry: The use of continuous flow reactors can improve the safety, efficiency, and scalability of amide synthesis. nih.gov

A significant challenge specific to this compound is the lack of detailed experimental data. Future research should prioritize the experimental determination of its physicochemical properties, spectroscopic characterization (NMR, IR, Mass Spectrometry), and single-crystal X-ray diffraction to understand its solid-state structure and intermolecular interactions.

Broader Academic Implications of Research on this compound

Research on this compound and other substituted benzamides has broad implications for medicinal chemistry and materials science. Substituted benzamides are a well-established class of compounds with diverse biological activities. For example, they are known to act as antipsychotic agents by modulating dopamine (B1211576) receptors. nih.govkarger.comkarger.com The specific substitution pattern on the benzamide scaffold is critical for determining the biological target and the resulting pharmacological effect.

The investigation of this compound could contribute to a deeper understanding of structure-activity relationships (SAR) within this class of compounds. By systematically modifying the alkyl chain length and the substitution on the aromatic ring, researchers can fine-tune the molecule's properties to optimize its interaction with a specific biological target. This approach has been successfully used to develop potent and selective inhibitors for enzymes like ROCK1. nih.gov

Furthermore, the study of the non-covalent interactions of such molecules contributes to the fundamental understanding of molecular recognition and self-assembly, which is crucial for the design of new materials and pharmaceuticals. researchgate.net The insights gained from studying this compound could, therefore, have applications in the development of new therapeutic agents and functional materials. The amide bond itself is a cornerstone of peptide and protein chemistry, and understanding its behavior in different molecular contexts is of paramount importance. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-hexyl-4-methylbenzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer: this compound can be synthesized via amidation reactions between 4-methylbenzoyl chloride and n-hexylamine. Optimizing reaction conditions involves controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride), using anhydrous solvents (e.g., dichloromethane), and maintaining temperatures between 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield . Monitoring reaction progress with TLC or in-situ FTIR is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amide bond formation and substituent positions. For example, the downfield shift of the carbonyl carbon (~165–170 ppm) in ¹³C NMR confirms the amide group. Infrared (IR) spectroscopy identifies key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da). X-ray crystallography (using SHELX programs) resolves 3D molecular packing and hydrogen-bonding networks .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer: Use NIOSH/MSHA-approved respirators to avoid inhalation of dust, and wear chemical-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact. Conduct reactions in fume hoods with mechanical exhaust. In case of exposure, rinse eyes with water for 15 minutes and wash contaminated skin with soap. Store the compound in sealed containers at 2–8°C in dry, ventilated areas .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound using programs like SHELXL?

  • Methodological Answer: Contradictions in crystallographic data (e.g., poor R-factor convergence) may arise from twinning or disordered solvent molecules. In SHELXL, refine the model using restraints for bond lengths/angles and apply TWIN commands for twinned data. Validate hydrogen-bonding networks with PLATON and cross-check with density functional theory (DFT)-optimized geometries. Compare experimental and simulated powder X-ray diffraction patterns to confirm phase purity .

Q. What strategies are employed to analyze the potential bioactivity of this compound against specific enzyme targets?

  • Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like MMP-9 or COX-2, focusing on hydrophobic interactions with the hexyl chain and aromatic stacking of the benzamide group. Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics). For cellular studies, employ cytotoxicity assays (MTT) on relevant cell lines and monitor apoptotic markers (e.g., caspase-3 activation) .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer: Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare computed IR and NMR spectra with experimental data to validate models. Use machine learning platforms (e.g., Chemprop) trained on reaction databases to predict feasible reaction pathways, such as selective alkylation or hydrolysis under acidic/basic conditions .

Q. What approaches are recommended for managing and sharing complex research data (e.g., spectroscopic, crystallographic) for this compound in accordance with FAIR principles?

  • Methodological Answer: Store raw data in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., DOI, experimental conditions). Use ELNs (Electronic Lab Notebooks) for traceability. Share crystallographic data via CCDC (Cambridge Structural Database) with deposition codes. Adopt the IUPAC InChI key for unambiguous chemical identification and link datasets to publications via ORCID .

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Reactant of Route 1
Reactant of Route 1
N-hexyl-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-hexyl-4-methylbenzamide

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